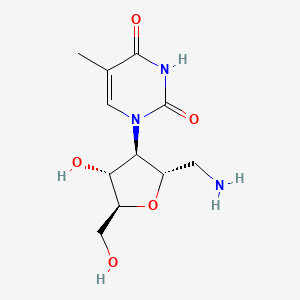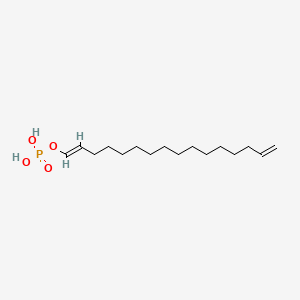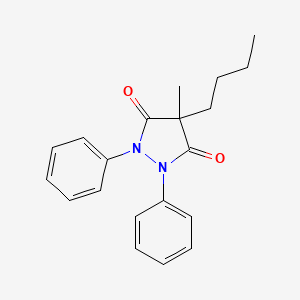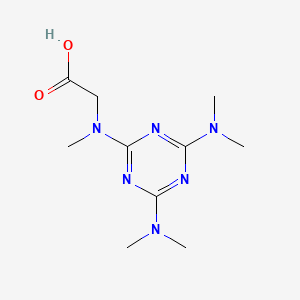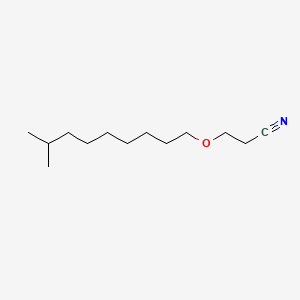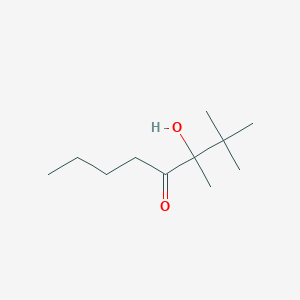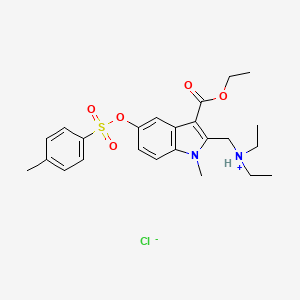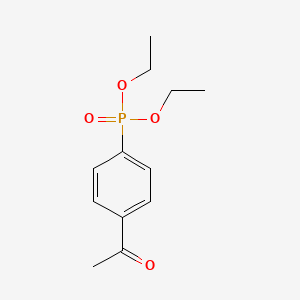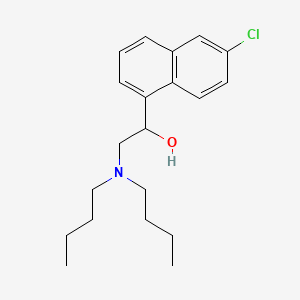
6-Chloro-alpha-((dibutylamino)methyl)-1-naphthalenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ethanol group, which is further substituted with a dibutylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronaphthalene, which is commercially available or can be synthesized through chlorination of naphthalene.
Formation of Intermediate: The 6-chloronaphthalene undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form 6-chloronaphthalen-1-yl alkyl derivative.
Amination: The alkyl derivative is then reacted with dibutylamine under suitable conditions to introduce the dibutylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the ethanol group, resulting in the formation of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The dibutylamino group may interact with biological receptors or enzymes, modulating their activity. The naphthalene ring and ethanol group may contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
- 1-(6-Chloronaphthalen-1-yl)methanamine
- (6-Chloronaphthalen-1-yl)methanol
- (6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Comparison: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. Compared to 1-(6-chloronaphthalen-1-yl)methanamine and (6-chloronaphthalen-1-yl)methanol, the dibutylamino group enhances its potential interactions with biological targets. The compound (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, on the other hand, has a different structural framework, leading to different applications and properties.
特性
CAS番号 |
69757-77-3 |
|---|---|
分子式 |
C20H28ClNO |
分子量 |
333.9 g/mol |
IUPAC名 |
1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C20H28ClNO/c1-3-5-12-22(13-6-4-2)15-20(23)19-9-7-8-16-14-17(21)10-11-18(16)19/h7-11,14,20,23H,3-6,12-13,15H2,1-2H3 |
InChIキー |
IVEOCLBMEDSEPU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(C1=CC=CC2=C1C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
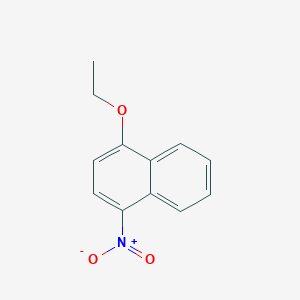
![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
